RSR13 (Allos Therapeutics)

Description

Contextualization of Hemoglobin Allostery in Biological Systems

Hemoglobin (Hb), the protein responsible for oxygen transport in the blood of vertebrates, is a cornerstone example of allosteric regulation. nih.gov This phenomenon allows hemoglobin's affinity for oxygen to be modulated by various physiological signals, ensuring efficient oxygen uptake in the lungs and release in the tissues. nih.govnih.gov The function of hemoglobin is governed by a dynamic equilibrium between two principal conformational states: the low-oxygen-affinity "tense" (T) state and the high-oxygen-affinity "relaxed" (R) state. nih.govnih.gov The transition between these states is the physical basis for the cooperative binding of oxygen, where the binding of one oxygen molecule to a heme site increases the affinity of the remaining sites for oxygen. uniklinik-duesseldorf.de

Historical Development of Synthetic Hemoglobin Allosteric Modifiers

The understanding of natural allosteric regulation of hemoglobin, particularly the role of 2,3-BPG, spurred research into the development of synthetic molecules that could mimic or enhance this effect. nih.gov The goal was to create compounds capable of intentionally modifying hemoglobin's oxygen affinity for therapeutic purposes, such as improving oxygen delivery to hypoxic tissues. google.com

A significant breakthrough in this field came with the discovery that existing drugs could possess this property. In 1983, it was shown that bezafibrate (B1666932), a drug used to treat hyperlipoproteinemia, could lower the oxygen affinity of hemoglobin. acs.org This finding opened a new avenue for drug design, leading researchers to explore derivatives of bezafibrate and other structurally related molecules as potential allosteric modifiers. nih.govnih.govacs.org

This led to a focused effort in medicinal chemistry to design, synthesize, and test novel compounds with improved potency and specificity for the 2,3-BPG binding site on hemoglobin. acs.orgnih.gov Researchers at institutions like the Medical College of Virginia/Virginia Commonwealth University systematically investigated the structure-activity relationships of various chemical scaffolds. acs.org Through techniques like X-ray crystallography, scientists were able to determine the precise binding sites and conformations of these synthetic effectors within the hemoglobin molecule. acs.orgvcu.edu This structural insight was critical for the rational design of subsequent generations of compounds, aiming to optimize interactions with amino acid residues in the binding pocket to achieve greater stabilization of the T-state and, consequently, a more significant right-shift in the oxygen dissociation curve. acs.org This line of research ultimately led to the development of highly potent and specific allosteric modifiers, including RSR13. medkoo.com

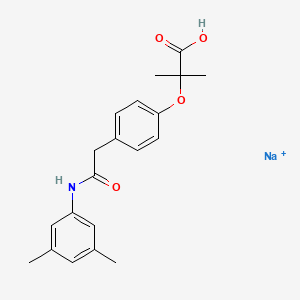

Identification of RSR13 (2-[4-[[(3,5-dimethylanilino)carbonyl]methyl]phenoxy]-2-methylpropionic acid) within Allosteric Compound Research

RSR13, with the chemical name 2-[4-[[(3,5-dimethylanilino)carbonyl]methyl]phenoxy]-2-methylpropionic acid, emerged from the intensive research efforts to create potent, synthetic allosteric modifiers of hemoglobin. google.commedkoo.com Developed by Allos Therapeutics, RSR13 (also known as efaproxiral) was identified as a small-molecule compound that effectively decreases hemoglobin's affinity for oxygen. google.comnii.ac.jp Its design is a culmination of the structure-based drug design principles established from earlier work with bezafibrate derivatives. nih.govnih.gov

The primary mechanism of action of RSR13 is the stabilization of the low-oxygen-affinity T-state of hemoglobin. nih.govgoogle.com Crystallographic studies have provided a detailed picture of its interaction with the protein. High-resolution crystal structures reveal that two molecules of RSR13 bind symmetrically within the central water cavity of deoxyhemoglobin. wikipedia.org Unlike the natural effector 2,3-BPG, which primarily interacts with the β-subunits, each RSR13 molecule engages with residues from three of the four hemoglobin subunits (α1, α2, and β2), creating a more extensive network of interactions. ahajournals.orgwikipedia.org These interactions include hydrogen bonds and significant hydrophobic contacts, which effectively "clamp" the hemoglobin tetramer in the T-state, thus lowering its affinity for oxygen. ahajournals.orgwikipedia.org

This potent allosteric effect translates into a measurable rightward shift of the oxygen-hemoglobin dissociation curve, quantified by an increase in the P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated). nih.gov Research has shown that RSR13 administration leads to a significant, dose-dependent increase in P50, which enhances the release of oxygen from red blood cells into tissues. nih.govacs.org This property positioned RSR13 as a candidate for therapeutic applications where increasing tissue oxygenation is desirable, such as acting as a radiosensitizer for hypoxic tumors. medkoo.comnii.ac.jp

Data Tables

Table 1: Effect of RSR13 on Hemoglobin-Oxygen Affinity (P50)

This table summarizes the observed changes in the P50 value, a measure of hemoglobin's oxygen affinity, following the administration of RSR13 in various research models. A higher P50 value indicates a lower oxygen affinity and a rightward shift of the oxygen dissociation curve.

| Study Model | RSR13 Dose | Baseline P50 (mmHg) | Post-RSR13 P50 (mmHg) | % Increase in P50 | Reference |

| Rat (Incomplete global cerebral ischemia) | 150 mg/kg | 34 ± 3 | 57 ± 8 | 68% | acs.org |

| Anesthetized Dogs (Myocardial stunning) | High Dose | Not specified | Not specified | +40 ± 4% | nih.gov |

| Human Cancer Patients (Phase I Study) | 100 mg/kg | Not specified | Average increase of 8.1 mmHg | Not applicable |

Table 2: Crystallographic Data for RSR13-Deoxyhemoglobin Complex

This table presents key details from the high-resolution crystal structure analysis of RSR13 bound to human deoxyhemoglobin (T-state).

| Parameter | Value | Reference |

| PDB Code | 1C7D | wikipedia.org |

| Resolution | 1.85 Å | wikipedia.org |

| R-factor | 17.7% | wikipedia.org |

| R-free | 20.8% | wikipedia.org |

| Number of RSR13 Molecules Bound | 2 | wikipedia.org |

| Binding Site Location | Central water cavity | wikipedia.org |

| Interacting Subunits per RSR13 Molecule | α1, α2, β2 | ahajournals.orgwikipedia.org |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H23NNaO4+ |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

sodium;2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-methylpropanoic acid |

InChI |

InChI=1S/C20H23NO4.Na/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24;/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24);/q;+1 |

InChI Key |

SWDPIHPGORBMFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C.[Na+] |

Origin of Product |

United States |

Molecular Mechanisms of Hemoglobin Allosteric Modulation by Rsr13

Binding Site Characterization within the Hemoglobin Tetramer

RSR13 exerts its effect by binding to a specific site within the hemoglobin tetramer, inducing conformational changes that favor the deoxygenated state.

RSR13 non-covalently binds within the central water cavity of the hemoglobin tetramer. ascopubs.org This binding site is distinct and involves interactions with multiple subunits of the hemoglobin molecule. Specifically, RSR13 has been shown to interact with the α1, α2, and β1 subunits of deoxyhemoglobin. researchgate.net The binding is characterized by hydrophobic interactions between the methylpropionate and phenyl groups of RSR13 and residues such as β1Tyr35, β1Trp37, β1Leu105, α2Thr137, α2Tyr140, and α2Pro95. researchgate.net Additionally, hydrogen bonds, either direct or water-mediated, are formed between the amide group of RSR13 and residues like α1Lys99, β1Tyr35, and β1Asn108. researchgate.net The carboxylate group of RSR13 also forms a water-mediated hydrogen bond with α2Arg141. researchgate.net Docking studies have further elucidated that the RSR13 binding site spans the α1-, α2-, and β2-subunits in the R-state of hemoglobin as well. nih.gov

By binding to the central water cavity, RSR13 stabilizes the T-state (deoxyhemoglobin) conformation of the hemoglobin tetramer. physiology.org This stabilization of the low-affinity T-state is the fundamental basis for RSR13's mechanism of action. The binding of RSR13 effectively "locks" the hemoglobin molecule in a conformation that has a lower affinity for oxygen, thus promoting oxygen release. ascopubs.org

Physico-Chemical Impact on Hemoglobin-Oxygen Affinity

The interaction of RSR13 with hemoglobin leads to a measurable change in the protein's oxygen-binding properties.

The most significant physicochemical effect of RSR13 is the rightward shift it induces in the oxygen-hemoglobin dissociation curve. This shift is quantified by an increase in the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. An increased P50 indicates a lower oxygen affinity. ascopubs.org Studies have demonstrated that RSR13 administration leads to a significant increase in P50. For instance, in rats, a dose of 150 mg/kg of RSR13 was shown to increase the P50 from a baseline of 40.4 ± 1.7 mmHg to 54.1 ± 7.0 mmHg at 37.5°C. physiology.org This demonstrates a direct and quantifiable impact on hemoglobin's oxygen-carrying capacity.

Table 1: Effect of RSR13 on P50 at Different Temperatures

| Temperature (°C) | P50 (mmHg) - Vehicle | P50 (mmHg) - RSR13 |

| 37.5 | 40.4 ± 1.7 | 54.1 ± 7.0 |

| 34.0 | - | 36.0 ± 4.1 |

| 30.0 | - | 24.4 ± 3.8 |

Data sourced from a study on rats. physiology.org

The binding of RSR13 to hemoglobin influences the cooperative nature of oxygen binding. While RSR13 primarily acts to decrease oxygen affinity, its impact on the Hill coefficient, a measure of cooperativity, is also a key aspect of its function. The stabilization of the T-state by RSR13 can influence the transition to the high-affinity R-state, which is central to hemoglobin's cooperative oxygen binding.

Comparative Analysis with Endogenous Allosteric Effectors (e.g., 2,3-Diphosphoglycerate)

RSR13's mechanism of action is analogous to that of endogenous allosteric effectors, most notably 2,3-Diphosphoglycerate (2,3-DPG).

RSR13 is considered a synthetic analogue that emulates and amplifies the action of 2,3-DPG. bioworld.comahajournals.org Like RSR13, 2,3-DPG binds within the central cavity of deoxyhemoglobin, stabilizing the T-state and reducing oxygen affinity. However, the specific binding sites within the central cavity differ. Docking studies have shown that while both RSR13 and 2,3-DPG bind in the central cavity, 2,3-DPG preferentially binds between the beta subunits, whereas the RSR13 binding site involves the α1-, α2-, and β2-subunits. nih.gov This difference in binding location within the same general cavity highlights the unique molecular interactions of RSR13 compared to its natural counterpart. Despite these differences in their precise binding sites, both molecules achieve the same physiological outcome: a rightward shift of the oxygen-hemoglobin dissociation curve, leading to enhanced oxygen delivery to the tissues.

Preclinical Investigations of Rsr13 in Hypoxic Biological Systems

Studies in Ischemic Tissue Models

The ability of RSR13 to increase oxygen delivery to tissues has also been investigated in the context of ischemia, where blood supply and oxygenation are critically reduced.

Preclinical studies in canine models of myocardial ischemia and reperfusion have shown that RSR13 can improve the recovery of cardiac function. In one model, dogs were subjected to periods of coronary artery occlusion followed by reperfusion to induce "stunned myocardium"—a state of prolonged cardiac dysfunction even after blood flow is restored.

Treatment with a high dose of RSR13 was found to significantly enhance the functional recovery of this stunned myocardium. nih.gov By the end of the 180-minute reperfusion period, dogs treated with RSR13 showed a substantial recovery in subendocardial segment shortening (%SS), a measure of regional heart muscle contractility, compared to control groups. nih.gov

Another study involving hypothermic cardiopulmonary bypass in dogs demonstrated that supplementing the cardioplegia solution with RSR13 led to improved recovery of both mechanical and metabolic myocardial function. mdpi.com Hearts treated with RSR13-supplemented solution showed significantly better contractile recovery upon reperfusion, preserved cellular morphology, and improved oxidative metabolism compared to those receiving the standard solution. ascopubs.orgmdpi.com

| Parameter (at 30 min Reperfusion) | Standard Blood Cardioplegia (Control) | RSR13-Supplemented Blood Cardioplegia |

|---|---|---|

| % Return to Normal Sinus Rhythm | 0% | 100% |

| % of Baseline +dP/dt (Contractility) | 33.7 ± 1.7 | 76.3 ± 1.9 |

| % of Baseline -dP/dt (Relaxation) | 26.6 ± 2.0 | 81.1 ± 1.6 |

| Stroke Volume (mL) | 3.5 ± 0.5 | 7.1 ± 0.9 |

| Cardiac Output (mL/min) | 340 ± 20 | 880 ± 40.3 |

| Left Ventricular End Diastolic Pressure (LVEDP) (mm Hg) | 11.3 ± 2.2 | 0.3 ± 2.9 |

Cerebral Ischemia Research

The potential of RSR13 to counteract the effects of hypoxia has also been investigated in the context of cerebral ischemia, with a focus on improving brain oxygenation and reducing neuronal damage.

In a rat model of severe hemorrhagic shock, RSR13 demonstrated the ability to restore brain tissue oxygen partial pressure (pO2) to pre-hemorrhage levels following crystalloid resuscitation. nih.gov In contrast, the control group receiving saline showed persistently depressed brain pO2. nih.gov This finding suggests that RSR13 can effectively increase oxygen availability to the brain in a state of acute hypoxemia. nih.gov

| Treatment Group | Brain pO2 Change Post-Hemorrhage | Brain pO2 Post-Resuscitation |

| Control (Saline) | Decreased by ~14 mm Hg | Remained Depressed |

| RSR13 | Decreased by ~14 mm Hg | Returned to Pre-Hemorrhage Values |

Source: Data from a study on brain tissue pO2 following severe hemorrhagic shock in rats. nih.gov

The effect of RSR13 on neuronal damage in experimental stroke has been examined in a rat model of transient focal cerebral ischemia. In this model, RSR13 administered alone did not significantly reduce the size of the cerebral infarct or improve the neurological score seven days after the ischemic event. nih.gov However, when RSR13 was administered in combination with the neuroprotective agent dizocilpine (B47880), there was a significant reduction in both cortical and total cerebral infarct volume compared to dizocilpine alone. nih.gov This suggests that while RSR13 may not be sufficiently neuroprotective on its own in this model, it may have an adjunctive role in enhancing the efficacy of other neuroprotective agents. nih.gov

| Treatment Group | Mean Cortical Infarct Volume (mm³) | Mean Total Cerebral Infarct Volume (mm³) |

| Dizocilpine alone | 34 ± 37 | 81 ± 60 |

| RSR13 + Dizocilpine | 8 ± 14 | 46 ± 28 |

Source: Data from a study on transient focal cerebral ischemia in the rat. nih.gov

Preclinical studies specifically investigating the effect of RSR13 on the reversal of cerebral vasodilation associated with hypoxia and hypotension were not identified in the reviewed scientific literature. Therefore, no data on this specific endpoint can be presented.

Investigations under Specific Environmental Conditions

Hypothermia is known to increase the affinity of hemoglobin for oxygen, a phenomenon that can impair oxygen release to tissues during medical procedures such as hypothermic cardiopulmonary bypass. Preclinical research has demonstrated that RSR13 can counteract this effect. In a canine model of hypothermic cardiopulmonary bypass, RSR13 was shown to reverse the hypothermia-dependent increase in hemoglobin-oxygen affinity. nih.gov

During these investigations, dogs undergoing global ischemia followed by hypothermic cardioplegia (13°C) received either standard blood cardioplegia or blood cardioplegia supplemented with RSR13. nih.gov The results indicated that RSR13 significantly improved the recovery of myocardial mechanical and metabolic function upon reperfusion. nih.gov Hearts treated with RSR13-supplemented blood showed a higher percentage of return to normal sinus rhythm, better-preserved contractility (as measured by +dP/dt and -dP/dt), and improved cardiac output and stroke volume compared to the control group. nih.gov Furthermore, histological analysis revealed preservation of endothelial and myocyte morphology in the RSR13-treated hearts. nih.gov These findings suggest that by decreasing hemoglobin-oxygen affinity, RSR13 enhances oxidative metabolism and preserves cellular integrity, leading to significantly improved contractile recovery in the context of hypothermia. nih.gov

Table 2: Myocardial Function Recovery with RSR13 in a Canine Hypothermic Cardiopulmonary Bypass Model

| Parameter | Standard Blood Cardioplegia | RSR13-Supplemented Blood Cardioplegia |

| % Return to Normal Sinus Rhythm | 0% | 100% |

| % of Baseline +dP/dt | 33.7 ± 1.7 | 76.3 ± 1.9 |

| % of Baseline -dP/dt | 26.6 ± 2.0 | 81.1 ± 1.6 |

| Stroke Volume (mL) | 3.5 ± 0.5 | 7.1 ± 0.9 |

| Cardiac Output (mL/min) | 340 ± 20 | 880 ± 40.3 |

| Left Ventricular End-Diastolic Pressure (mm Hg) | 11.3 ± 2.2 | 0.3 ± 2.9 |

| Data adapted from O'Byrne et al. (1999). nih.gov |

The efficacy of RSR13 can be influenced by the partial pressure of inspired oxygen. Preclinical studies have investigated the combination of RSR13 with supplemental oxygen or carbogen (B8564812) (a mixture of 95% oxygen and 5% carbon dioxide) breathing, particularly in the context of cancer radiotherapy. The rationale is that while RSR13 enhances oxygen offloading in tissues, sufficient oxygen loading in the lungs must be maintained, especially at higher doses of the compound which significantly reduce hemoglobin's oxygen affinity.

In a study using murine tumor models (FSaII fibrosarcoma and SCCVII squamous cell carcinoma), the interaction between RSR13 and carbogen breathing was examined. nih.govnih.govresearchgate.net It was observed that at a higher dose of RSR13, which by itself led to increased radioresistance (likely due to insufficient oxygen loading of hemoglobin in the lungs while air breathing), the combination with carbogen breathing reversed this effect and produced significant radiosensitization. nih.govnih.govresearchgate.net Carbogen, by increasing the partial pressure of oxygen in the alveoli, ensures near-complete hemoglobin saturation even in the presence of the right-shifted oxygen-hemoglobin dissociation curve induced by RSR13. researchgate.net This allows for the beneficial effects of enhanced oxygen release in the hypoxic tumor tissue to be fully realized. nih.govnih.govresearchgate.net

These preclinical findings provided the basis for clinical trial designs where RSR13 administration was combined with supplemental oxygen. nih.gov The preclinical data demonstrated that combining RSR13 with hyperoxic gas breathing could overcome the potential for systemic hypoxia at higher RSR13 doses and maximize the intended therapeutic effect of increased tissue oxygenation. nih.govnih.govresearchgate.net

Table 3: Radiosensitization Enhancement with RSR13 and Carbogen Breathing in a Murine Fibrosarcoma Model

| Treatment Group | Enhancement Ratio (ER) |

| RSR13 (100 mg/kg) + Air Breathing | 1.3 |

| RSR13 (300 mg/kg) + Air Breathing | 0.6 |

| RSR13 (300 mg/kg) + Carbogen Breathing | 1.8 |

| Data adapted from Khandelwal et al. (1998). nih.govnih.govresearchgate.net |

Methodological Approaches and Analytical Techniques in Rsr13 Research

In Vitro and Ex Vivo Hemoglobin Oxygen Affinity Measurement Techniques

The primary mechanism of action of RSR13 is its ability to decrease the oxygen-binding affinity of hemoglobin, thereby facilitating the release of oxygen to tissues. nih.gov Quantifying this effect is crucial to understanding its potential therapeutic applications.

Multipoint Tonometry for P50 Determination

A key parameter used to characterize the oxygen-carrying capacity of hemoglobin is the P50 value, which represents the partial pressure of oxygen at which hemoglobin is 50% saturated. Multipoint tonometry is a standard in vitro technique employed to determine the P50 and generate oxygen-hemoglobin equilibrium curves (OECs). This method involves equilibrating blood samples with gas mixtures of known oxygen concentrations at a constant temperature and pH. ahajournals.orgscispace.com

In studies involving RSR13, blood samples are incubated with the compound, and the subsequent shift in the OEC is measured. ahajournals.orgresearchgate.net Research has shown that RSR13 causes a dose-dependent rightward shift of the OEC, indicating a decrease in hemoglobin's affinity for oxygen and an increase in the P50 value. ahajournals.orgresearchgate.netphysiology.org For instance, in one study, intravenous administration of RSR13 at a dose of 150 mg/kg in rats resulted in a significant 68% increase in P50, from a baseline of 34 ± 3 mm Hg to 57 ± 8 mm Hg. ahajournals.org Another study in mice demonstrated that intraperitoneal injection of RSR13 at 300 mg/kg led to a mean P50 increase of 53%. physiology.org

The dose-dependent effect of RSR13 on P50 has been systematically evaluated. In C3H mice, P50 values showed an approximately linear increase with RSR13 doses ranging from 100 to 300 mg/kg. researchgate.net

Table 1: Effect of RSR13 on Hemoglobin P50 in Rats

| RSR13 Dose | Baseline P50 (mm Hg) | P50 after RSR13 (mm Hg) | Percent Increase in P50 |

|---|---|---|---|

| 150 mg/kg IV | 34 ± 3 | 57 ± 8 | 68% |

Data from a study in Sprague-Dawley rats. ahajournals.org

Spectrophotometric and Oximetry Applications in Blood Suspensions

Spectrophotometry and co-oximetry are integral to the analysis of hemoglobin oxygen saturation (SO2) in blood suspensions treated with RSR13. ahajournals.orgdovepress.com These techniques rely on the differential absorption of light by oxyhemoglobin and deoxyhemoglobin to determine the percentage of saturated hemoglobin. dovepress.com

Co-oximeters are frequently used in conjunction with tonometry to measure the SO2 of blood samples after equilibration with various oxygen tensions. ahajournals.org This allows for the precise plotting of the OEC. Studies have utilized co-oximetry to confirm that while RSR13 shifts the OEC to the right, near-complete hemoglobin loading can still be achieved at higher partial pressures of oxygen, such as those attained with carbogen (B8564812) breathing. researchgate.net

Pulse oximetry, a non-invasive spectrophotometric method, is also employed to monitor arterial oxygen saturation (SaO2) in real-time during in vivo experiments with RSR13. ahajournals.orgwikipedia.org This is crucial for assessing the potential impact of the rightward P50 shift on oxygen uptake in the lungs. Research has shown that at certain doses, RSR13 can cause a decrease in SaO2, which can be compensated for by administering supplemental oxygen. ahajournals.orgscispace.com

In Vivo Tissue Oxygenation Monitoring Methodologies

To directly assess the physiological impact of RSR13's modification of hemoglobin-oxygen affinity, various techniques are used to measure tissue oxygenation in living animal models.

Microelectrode PO2 Measurement in Animal Tissues

Oxygen microelectrodes have been a foundational tool for the direct and continuous measurement of pO2 in various tissues, including muscle and tumors. physiology.orgnih.gov These electrodes, often based on the Clark-type polarographic sensor, provide high-resolution measurements of oxygen tension in the immediate vicinity of the electrode tip. dntb.gov.ua

In studies with RSR13, microelectrodes have been implanted in tissues of anesthetized animals to monitor changes in pO2 following administration of the compound. physiology.org Research in C3Hf/Sed mice demonstrated that 20 to 40 minutes after an intraperitoneal injection of RSR13 (300 mg/kg), tissue pO2 in the thigh muscle increased by a mean of 66% (ranging from 39% to 97%). physiology.org These findings provide direct evidence that the RSR13-induced decrease in hemoglobin-oxygen affinity translates to enhanced oxygen delivery to tissues.

Electron Paramagnetic Resonance (EPR) Oximetry for Tissue PO2

Electron Paramagnetic Resonance (EPR) oximetry is a non-invasive technique that allows for repeated and direct measurements of tissue pO2 over time. nih.govnih.govnih.gov This method involves implanting an oxygen-sensitive paramagnetic material, such as lithium phthalocyanine (B1677752) (LiPc), into the tissue of interest. nih.govismrm.org The EPR signal from this material is sensitive to the local oxygen concentration, allowing for the quantification of pO2. nih.gov

EPR oximetry has been instrumental in characterizing the temporal dynamics of RSR13-induced changes in tumor and brain oxygenation. nih.govnih.govnih.gov In a study on RIF-1 tumors in mice, EPR measurements revealed that RSR13 produced statistically significant increases in tumor pO2 over a 60-minute period, with the maximum increase occurring between 35 and 43 minutes after administration. nih.gov The average time for the pO2 to return to baseline was 70-85 minutes. nih.gov Similarly, in a study on rats subjected to hemorrhagic shock, EPR oximetry showed that RSR13 administration led to a return of brain cortical pO2 to pre-hemorrhage levels, whereas it remained depressed in the control group. nih.gov

Table 2: Peak Increase in Brain Tissue pO2 in Rats Measured by EPR Oximetry

| RSR13 Dose | Peak Increase in Brain pO2 (mm Hg) |

|---|---|

| 150 mg/kg | 8.8 ± 1.2 |

| 300 mg/kg | 13 ± 3 |

Data from a study in anesthetized rats. nih.gov

Blood Oxygen Level-Dependent (BOLD) Magnetic Resonance Imaging for Tumor Oxygenation Assessment

Blood Oxygen Level-Dependent (BOLD) Magnetic Resonance Imaging (MRI) is a non-invasive imaging technique that indirectly reflects changes in tissue oxygenation. nih.govallenpress.com BOLD MRI is based on the principle that deoxyhemoglobin is paramagnetic, while oxyhemoglobin is diamagnetic. Changes in the concentration of deoxyhemoglobin alter the local magnetic field, which can be detected as a change in the MRI signal, typically measured as the relaxation rate R2* (1/T2*). nih.govismrm.org

BOLD MRI has been used to assess the effects of RSR13 on tumor oxygenation. nih.govnih.gov In a study using a human lung carcinoma xenograft model in mice, RSR13 was shown to increase the MRI signal ratio in a dose-dependent manner, with the maximum increase occurring 30 minutes after administration. nih.gov This change in signal ratio is interpreted as an increase in tumor oxygen levels. nih.govallenpress.com

Interestingly, in another study involving RIF-1 tumors in mice, while EPR oximetry showed a significant increase in tumor pO2 after RSR13 administration, BOLD MRI showed little change in R2*. nih.gov This suggests that in this particular tumor model, the physiological changes induced by RSR13 did not lead to a significant alteration in the total deoxyhemoglobin content that could be detected by BOLD MRI. nih.govismrm.org This highlights the value of using complementary techniques like EPR oximetry for direct pO2 measurements alongside BOLD MRI. ismrm.org

Cellular and Metabolic Activity Assessment in Preclinical Models

To understand the impact of RSR13 at the cellular level, researchers have utilized various assays to assess tissue health, metabolic function, and response to therapeutic interventions like radiation.

Histological analysis has been a key technique for evaluating the cytoprotective effects of RSR13, particularly in models of cardiac ischemia and reperfusion. In a canine model of hypothermic cardiopulmonary bypass, morphological examination of heart tissue was conducted following treatment with either standard blood cardioplegia or RSR13-supplemented blood cardioplegia. nih.govahajournals.org

The findings revealed significant preservation of tissue architecture in the RSR13-treated group. Myocardial architecture was well-maintained with only limited interstitial edema. ahajournals.org The cell membranes of myocytes were preserved, and the cells contained abundant cytoplasm. While some endothelial cell swelling was noted, the vessel endothelium was generally normal. ahajournals.org Furthermore, mitochondria in the RSR13 group were densely packed with intact matrices and normal-appearing cristae, and no amorphous densities, which are suggestive of irreversible injury, were observed. ahajournals.org In contrast, control animals showed severe endothelial injury, significant interstitial and intracellular edema, and mitochondria with large amorphous densities, indicating irreversible damage. nih.govahajournals.org These analyses demonstrate that RSR13 helps preserve endothelial and myocyte morphology under ischemic stress. nih.govahajournals.org

Biochemical analysis of energy metabolites provides quantitative insight into the metabolic state of tissues. In studies of RSR13, the measurement of adenosine (B11128) triphosphate (ATP), lactate (B86563), and pyruvate (B1213749) has been critical for assessing the compound's ability to improve oxidative metabolism. nih.govahajournals.org

In a canine model of cardiopulmonary bypass, myocardial tissue samples were analyzed post-ischemia. ahajournals.org The measurement of ATP, pyruvate, and lactate was performed using specific diagnostic kits (Sigma Diagnostics procedures 366-A, 726-UV, and 826-UV, respectively). ahajournals.org The results showed that the total ATP content was significantly greater in the hearts treated with RSR13 compared to the control group. nih.govahajournals.org

Consistent with improved oxidative metabolism, tissue lactate levels were markedly higher in the control group, while pyruvate levels were lower. ahajournals.org This resulted in a significantly lower lactate-to-pyruvate (L/P) ratio in the RSR13-treated group (5.99 ± 0.41) compared to the control group (12.92 ± 1.13), indicating a shift away from anaerobic metabolism. nih.govahajournals.org The correlation between cerebral hypoxanthine (B114508) levels and the L/P ratio has also been noted in clinical studies of patients with acute liver failure, highlighting the ratio's importance as a marker of metabolic distress. nih.gov

| Metabolic Parameter | Control Group (Standard Cardioplegia) | RSR13-Treated Group | Significance |

|---|---|---|---|

| ATP Content | Lower | Significantly Greater | p<0.05 ahajournals.org |

| Lactate Content | Markedly Greater | Lower | ahajournals.org |

| Pyruvate Content | Lower | Greater | ahajournals.org |

| Lactate/Pyruvate Ratio | 12.92 ± 1.13 | 5.99 ± 0.41 | p<0.05 ahajournals.org |

The clonogenic assay is the gold standard for determining cell reproductive death after exposure to ionizing radiation and has been instrumental in evaluating RSR13's efficacy as a radiosensitizer. oncotarget.comsemanticscholar.org This technique assesses the ability of a single cell to proliferate and form a colony of at least 50 cells. semanticscholar.org

In preclinical studies, ex vivo clonogenic survival analyses were used on murine tumor systems (FSaII and SCCVII) to assess the radiosensitizing effect of RSR13. researchgate.net Following tumor excision, single-cell suspensions were prepared using a pronase/DNAase/collagenase mixture and plated in Waymouth's medium. researchgate.net In the SCCVII tumor model, combining RSR13 with a fractionated course of radiation (eight exposures of 2.5 Gy over four days) significantly reduced the surviving fraction of tumor cells compared to radiation alone. researchgate.net For instance, when RSR13 was administered on all four days of irradiation, the surviving fraction was reduced to 58% of the control (radiation only) value. researchgate.net

Physiological Parameter Monitoring in Experimental Animal Models

Evaluating the systemic physiological effects of RSR13 in live animal models is crucial for understanding its broader therapeutic potential and safety. This involves monitoring the cardiovascular and central nervous systems.

The monitoring of hemodynamic parameters is essential for assessing the cardiovascular response to RSR13 administration. Techniques range from invasive methods like pulmonary artery catheterization to less invasive analysis of arterial pulse wave morphology. medintensiva.org Parameters such as mean arterial pressure (MAP), cardiac output (CO), and stroke volume (SV) are key indicators of cardiovascular function. nih.gov

In a canine model simulating clinical cardiac surgery, comprehensive hemodynamic assessments were performed. ahajournals.orgahajournals.org Following cardiopulmonary bypass and reperfusion, the RSR13-treated group demonstrated significantly improved cardiac function compared to the control group. nih.govahajournals.org

| Hemodynamic Parameter | Control Group (Standard Cardioplegia) | RSR13-Treated Group | Significance |

|---|---|---|---|

| Mean Arterial Pressure (mmHg) | 21.0 ± 1.7 | 42.7 ± 6.7 | p<0.05 ahajournals.org |

| Cardiac Output (mL/min) | 340.0 ± 22.0 | 880.2 ± 40.3 | p<0.05 ahajournals.org |

| Stroke Volume (mL) | 3.5 ± 0.5 | 7.1 ± 0.9 | p<0.05 ahajournals.org |

| Left Ventricular End Diastolic Pressure (LVEDP) (mmHg) | 11.3 ± 2.2 | 2.9 ± 0.3 | p<0.05 ahajournals.org |

| Return to Normal Sinus Rhythm (%) | 0% | 100% | ahajournals.org |

These results indicate a significant enhancement in the recovery of myocardial mechanical function with RSR13. ahajournals.org Other studies have noted that RSR13 can improve the functional recovery of stunned myocardium without affecting systemic or coronary hemodynamics, suggesting its benefits are primarily derived from enhanced oxygen delivery. ahajournals.org

In the context of cerebral ischemia, research on RSR13 has involved assessments of brain function and tissue damage. Methodologies include the determination of cerebral infarct volume and the use of electroencephalography (EEG) to monitor brain electrical activity. ahajournals.orgnih.gov

In a feline model of focal cerebral ischemia, created by permanent middle cerebral artery occlusion, RSR13 administration led to a 36% reduction in the mean cerebral infarct size compared to vehicle-treated controls. ahajournals.org In a separate study using a rat model of transient middle cerebral artery filament occlusion (MCAO), RSR13 alone did not significantly reduce infarct size. nih.gov However, when combined with the neuroprotective agent dizocilpine (B47880), RSR13 significantly reduced both cortical infarct volume (8 ± 14 mm³ vs. 34 ± 37 mm³ for dizocilpine alone) and total cerebral infarct volume (46 ± 28 mm³ vs. 81 ± 60 mm³). nih.gov

Quantitative EEG is another powerful tool for assessing cerebral function. In stroke patients, EEG parameters such as the pairwise derived brain symmetry index (pdBSI) and the (delta+theta)/(alpha+beta) ratio (DTABR) have been shown to correlate with the volume of ischemia and predict functional outcomes. nih.gov While direct studies linking RSR13's effects to specific EEG changes are not detailed, the use of EEG provides a non-invasive method to assess the functional consequences of improved oxygenation or neuroprotection in relevant preclinical models. ahajournals.orgnih.gov

Structural Biology and Computational Approaches

The elucidation of the precise binding mechanism of RSR13 to hemoglobin (Hb) has been a critical area of research, employing sophisticated structural biology techniques and computational modeling. These approaches have provided atomic-level insights into the interactions that underpin the compound's allosteric effects.

X-ray crystallography has been a pivotal technique in visualizing the interaction between RSR13 and hemoglobin. nih.gov High-resolution crystal structures have been determined for human deoxyhemoglobin (T-state Hb) in complex with RSR13, providing a detailed map of the binding site. nih.govmohimobileservice.ir

Initial refinements of crystallographic data have sometimes modeled a pair of RSR13 molecules in a symmetry-related fashion within the central cavity. researchgate.net The co-crystallization technique, where the protein solution and the ligand are mixed and incubated before crystallization experiments, is a widely used method to obtain these complex structures. nih.gov

Complementing crystallographic data, molecular modeling and docking studies have been employed to investigate the binding interactions of RSR13, particularly with the R-state (oxygenated) hemoglobin. nih.gov One study involved a docking analysis followed by a 500-picosecond molecular dynamics simulation of R-state human adult hemoglobin (HbA) complexed with RSR13. nih.gov

These computational models have proposed a molecular basis for the interaction of allosteric effectors with oxygenated hemoglobin. nih.gov The simulations indicated that, similar to its binding in the T-state, the RSR13 binding site in the R-state is located in the central cavity. nih.gov Specifically, the binding site for RSR13 in the R-state model spans the α1-, α2-, and β2-subunits. nih.gov These findings provide the first reported molecular details of R-state hemoglobin bound to heterotropic effectors like RSR13, offering a more complete picture of its mechanism of action across different hemoglobin conformational states. nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Correlation Studies (Non-Clinical Focus)

Preclinical research in animal models has been fundamental in establishing the relationship between the concentration of RSR13 in the body (pharmacokinetics) and its biological effect on oxygen affinity (pharmacodynamics). These studies have been essential for understanding the compound's in vivo activity. researchgate.netugd.edu.mk

In preclinical studies, samples are taken from animal models to determine the concentration of RSR13 in both plasma and, crucially, in red blood cells (RBCs), the site of the compound's target, hemoglobin. nih.gov RSR13 has been shown to readily cross the red cell membrane. medchemexpress.com Assays are used to quantify these concentrations over time following administration. nih.gov This data is critical for understanding the absorption, distribution, metabolism, and excretion profile of the compound in various species, such as rats and dogs. ugd.edu.mknih.govnih.gov Smaller mammals like rats and mice often exhibit faster metabolism and elimination compared to larger mammals. ugd.edu.mk

A clear, dose-dependent correlation between RSR13 exposure and its pharmacodynamic effect—a rightward shift of the oxygen-hemoglobin dissociation curve—has been established in multiple preclinical models. nih.govresearchgate.net This effect is quantified by the increase in P50, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. nih.govacutecaretesting.org

Studies in various animal models have consistently demonstrated that administering RSR13 leads to a dose-dependent increase in P50. nih.gov For instance, research in anesthetized rats showed that RSR13 dose-dependently increases brain tissue oxygen partial pressure (pO2), a direct result of the P50 shift. nih.gov In dogs subjected to myocardial ischemia, a high dose of RSR13 resulted in a significant increase in P50. nih.gov A linear correlation between the concentration of RSR13 in red blood cells and the corresponding increase in P50 has been reported. slideserve.com This strong pharmacokinetic/pharmacodynamic (PK/PD) relationship has been a cornerstone of RSR13's preclinical evaluation. researchgate.net

| Animal Model | Dose | Pharmacodynamic Endpoint | Observed Effect | Source |

|---|---|---|---|---|

| Anesthetized Dogs | High Dose (150 mg/kg bolus + 0.75 mg/kg/min infusion) | P50 | +40% ± 4% increase | nih.gov |

| Anesthetized Rats | 150 mg/kg | Brain Tissue pO2 | Peak increase of 8.8 ± 1.2 mm Hg | nih.gov |

| Anesthetized Rats | 300 mg/kg | Brain Tissue pO2 | Peak increase of 13 ± 3 mm Hg | nih.gov |

| C3H Mice (FSaII Tumours) | 100 mg/kg | Radiation Enhancement Ratio (ER) | ER of 1.3 | researchgate.net |

| Rats (Arterial Ligation Model) | Not specified | Microvascular pO2 (rest) | Increase from 9.0 ± 0.5 to 9.9 ± 0.7 Torr | physiology.org |

Historical Research Context and Early Preclinical Trajectory of Rsr13

Origins of RSR13 in Hemoglobin Effector Discovery Programs

The genesis of RSR13 is rooted in extensive research programs dedicated to the discovery of allosteric effectors of hemoglobin, primarily aimed at developing treatments for sickle cell disease (SCD). nih.govnih.gov These programs, active since the 1970s, sought to identify small molecules that could modulate the oxygen-binding affinity of hemoglobin to prevent the polymerization of sickle hemoglobin (HbS), the primary pathological event in SCD. nih.gov A key figure in this field was Donald J. Abraham, whose pioneering work in the 1980s utilized X-ray crystallography to elucidate the structures of hemoglobin in complex with small molecule allosteric effectors. This structure-based drug design approach provided a rational basis for the synthesis of novel compounds with desired modulatory effects on hemoglobin.

The central hypothesis for treating SCD was to find compounds that would stabilize the high-oxygen-affinity state (R-state) of hemoglobin, thereby preventing the conformational changes that lead to HbS polymerization under hypoxic conditions. nih.gov This strategy spurred the investigation of various chemical classes, including aromatic aldehydes, aspirin (B1665792) derivatives, and thiols, that could interact with hemoglobin and shift its allosteric equilibrium towards the R-state. nih.gov

However, the research programs also explored compounds with the opposite effect: those that would decrease hemoglobin's affinity for oxygen, promoting oxygen release. While seemingly counterintuitive for a primary SCD therapy, the exploration of such molecules was crucial for a comprehensive understanding of hemoglobin allostery. It was within this broader exploration of hemoglobin effectors that the chemical scaffold leading to RSR13 was identified. RSR13 is a synthetic, small-molecule that, unlike the primary anti-sickling candidates, was found to stabilize the low-oxygen-affinity tense state (T-state) of deoxyhemoglobin. nih.gov

Early Experimental Screening and Lead Compound Identification

The identification of RSR13 as a lead compound was the result of systematic screening and structure-activity relationship (SAR) studies. Researchers synthesized and tested numerous analogs to optimize their interaction with hemoglobin and their effect on oxygen affinity. One such study detailed the synthesis and evaluation of three isomeric series of 2-(aryloxy)-2-methylpropionic acids for their ability to decrease the oxygen affinity of human hemoglobin A. nih.gov

Within these series, the 4-[[(arylamino)carbonyl]methyl]phenoxy isomer was found to be particularly effective. A total of 20 compounds were synthesized and tested, leading to the identification of several potent allosteric effectors of hemoglobin. nih.gov The two most active compounds identified in this series were 2-[4-[[(3,5-dichloroanilino)carbonyl]-methyl]phenoxy]-2-methylpropionic acid and the corresponding 3,5-dimethyl derivative, which is RSR13 (efaproxiral). nih.gov

These lead compounds demonstrated a significant rightward shift in the oxygen-hemoglobin dissociation curve when incubated with whole blood, indicating a decrease in hemoglobin's oxygen affinity. nih.gov Further crystallographic studies confirmed that these molecules bind to the same site on hemoglobin as bezafibrate (B1666932), a previously known allosteric effector. nih.gov The interactions of these new compounds with key amino acid residues, such as Arg 141α and Lys 99α, were identified as crucial for their potent allosteric activity. nih.gov Through this iterative process of design, synthesis, and testing, RSR13 emerged as a lead candidate with a well-defined mechanism of action on hemoglobin.

Evolution of Research Focus from Sickle Cell Disease to Hypoxia Modulation in other Pathologies

The defining characteristic of RSR13, its ability to decrease hemoglobin's oxygen affinity and enhance oxygen release to tissues, ultimately led to a significant evolution in its therapeutic application. While this property was not directly beneficial for the primary goal of preventing HbS polymerization in sickle cell disease, researchers recognized its potential in other pathological conditions characterized by hypoxia.

The critical shift in research focus was towards oncology, specifically the challenge of treating hypoxic solid tumors. frontiersin.orgmdpi.com Hypoxic regions within tumors are notoriously resistant to radiation therapy because the cytotoxic effects of radiation are largely dependent on the presence of oxygen to generate DNA-damaging free radicals. frontiersin.orgmdpi.com The scientific rationale that emerged was that by administering RSR13, the oxygen-carrying capacity of the blood could be leveraged to increase oxygen levels specifically in hypoxic tumor tissues, thereby sensitizing them to radiation. nih.gov

This hypothesis was tested in preclinical tumor models. Studies demonstrated that RSR13 could indeed increase tumor oxygenation. nih.gov For instance, in a study using NCI-H460 human lung carcinoma xenografts in mice, RSR13 was shown to increase the BOLD (blood oxygen level-dependent) MRI signal ratio in a dose-dependent manner, which is correlated with increased tissue oxygenation. nih.gov When combined with radiation, a significant enhancement of radiation-induced tumor growth delay was observed. nih.gov These promising preclinical results provided a strong impetus to pivot the clinical development of RSR13 away from hematological disorders and towards its use as a radiation-sensitizing agent in cancer therapy. nih.gov Allos Therapeutics, Inc. acquired the exclusive worldwide rights to the intellectual property for efaproxiral (B1662174) and spearheaded its development for the treatment of brain metastases and other solid tumors. nih.govdrugs.com

Q & A

Q. What is the molecular mechanism by which RSR13 modulates hemoglobin oxygen affinity, and what experimental methods validate this interaction?

RSR13 binds to the α1α2β1 cavity of hemoglobin, inducing a conformational shift that reduces oxygen affinity (rightward shift in the oxygen dissociation curve). This mechanism is validated via X-ray crystallography (e.g., structural analysis of RSR13-Hb complexes) and functional assays like three-point tonometry to measure p50 shifts . In vitro oxygen equilibrium curves (OECs) under controlled pH and temperature are critical for quantifying dose-dependent effects .

Q. Which in vivo tumor models are most appropriate for studying RSR13’s radiosensitizing effects, and what endpoints should be prioritized?

Murine models such as FSAII and SCCVII tumors (C3H mice) are well-documented for evaluating RSR13’s ability to enhance radiation efficacy. Key endpoints include tumor growth delay, histological analysis of oxygenation, and p50 shifts in blood samples. Dose escalation studies (e.g., 10–100 mg/kg) with pharmacokinetic monitoring are recommended to correlate plasma RSR13 levels with therapeutic outcomes .

Q. What in vitro assays are essential for assessing RSR13’s allosteric activity on hemoglobin?

Use purified hemoglobin solutions in buffered systems (pH 7.4, 37°C) to perform OECs. Three-point tonometry, which measures oxygen saturation at varying partial pressures, quantifies p50 shifts. Validate results with competitive binding assays using structural analogs (e.g., DD-1 prodrug derivatives) to confirm specificity for the α1α2β1 site .

Q. How should researchers control for confounding variables in RSR13 pharmacokinetic studies?

Standardize biological matrices (e.g., whole blood vs. serum) to account for hydrolysis rates of prodrugs. Monitor renal function (e.g., serum creatinine levels) due to RSR13’s transient nephrotoxic effects in some models. Use high-performance liquid chromatography (HPLC) to distinguish RSR13 from metabolites like RSR13-CH2CH2OH .

Advanced Research Questions

Q. How can conflicting data on RSR13’s efficacy across tumor models be methodologically reconciled?

Discrepancies often arise from differences in tumor oxygenation, vascularization, and RSR13 dosing schedules. Implement multimodal imaging (e.g., hypoxia markers like pimonidazole) to stratify tumors by oxygenation status pre-treatment. Pair mechanistic studies (e.g., Hb binding assays) with in vivo efficacy trials to isolate variables impacting therapeutic response .

Q. What strategies optimize RSR13 prodrug design to enhance stability and targeted release?

Incorporate hydrolyzable groups (e.g., nitrate esters) that are cleaved selectively in physiological conditions. Use crystallographic data to refine prodrug-Hb interactions, ensuring minimal steric hindrance at the α1α2β1 site. Validate release kinetics via mass spectrometry in biological matrices (e.g., whole blood) and compare with clarified Hb systems to identify matrix-specific hydrolysis pathways .

Q. What statistical approaches are recommended for analyzing dose-response relationships in RSR13 studies?

Employ nonlinear regression models (e.g., sigmoidal Emax) to quantify p50 shifts as a function of RSR13 concentration. For preclinical efficacy data, use Kaplan-Meier survival analysis with Cox proportional hazards models, adjusting for covariates like tumor volume and baseline oxygenation. Meta-analyses of historical data (e.g., FSAII vs. SCCVII models) can identify model-specific response thresholds .

Q. How can researchers address unexplained safety signals, such as transient creatinine elevation, in RSR13 trials?

Conduct nested case-control studies within clinical cohorts to correlate creatinine spikes with patient factors (e.g., nephrectomy history) or concomitant medications. Use in vitro renal cell models to test RSR13’s direct nephrotoxicity and screen for drug-drug interactions affecting renal clearance .

Methodological Best Practices

- Structural Analysis: Prioritize high-resolution crystallography (≤2.0 Å) to resolve RSR13-Hb binding interactions. Difference electron density maps (Fo-Fc) are critical for validating ligand occupancy in multi-conformational states .

- Data Reproducibility: Archive raw OEC and pharmacokinetic data using FAIR (Findable, Accessible, Interoperable, Reusable) principles. Reference protocols from primary literature (e.g., three-point tonometry standardization) to ensure cross-study comparability .

- Ethical Compliance: Adhere to institutional guidelines for murine tumor models, including humane endpoints and radiation dosing limits. Disclose conflicts of interest (e.g., industry collaborations) per journal requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.